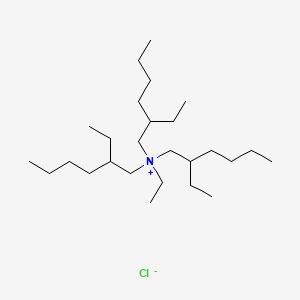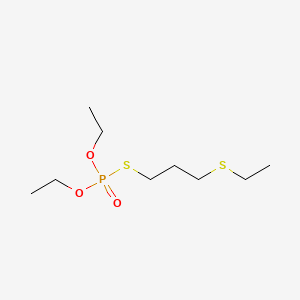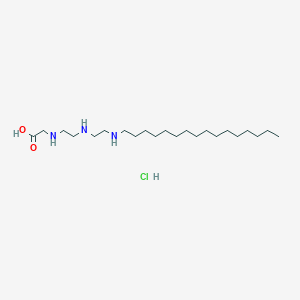
6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 5-chloro-2-methoxyphenyl group and two diethylamino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 5-chloro-2-methoxyaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 5-chloro-2-methoxyaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(5-chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use in amine protection/deprotection sequences.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Characterized by its crystal structure and hydrogen bonding interactions.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: Highly coordinated antimony compounds with unique structural properties.
Uniqueness
6-(5-Chloro-2-methoxyphenyl)-N2,N2-diethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a 5-chloro-2-methoxyphenyl group and diethylamino groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
68215-98-5 |
|---|---|
Formule moléculaire |
C14H18ClN5O |
Poids moléculaire |
307.78 g/mol |
Nom IUPAC |
6-(5-chloro-2-methoxyphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H18ClN5O/c1-4-20(5-2)14-18-12(17-13(16)19-14)10-8-9(15)6-7-11(10)21-3/h6-8H,4-5H2,1-3H3,(H2,16,17,18,19) |
Clé InChI |
QWAFSYHPJHUJOC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


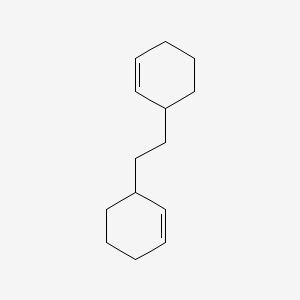
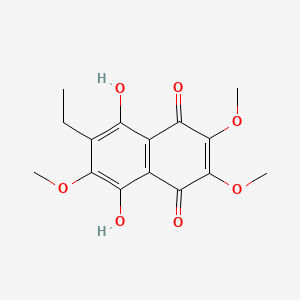

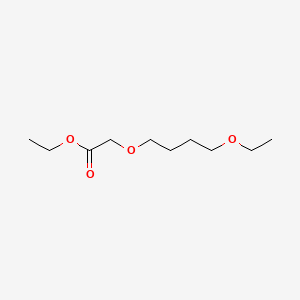

![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)

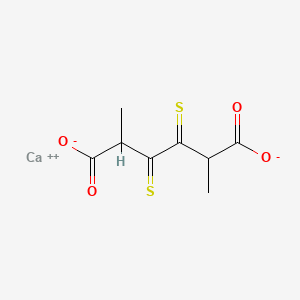
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
